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Compound of Interest

Compound Name: 2-Hydrazinyl-4-methyithiazole

Cat. No.: B1595008

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-
methylthiazole

Abstract

This technical guide provides a comprehensive overview of the thermodynamic and physical
properties of 2-Hydrazinyl-4-methylthiazole (CAS No: 78886-45-0), a heterocyclic amine of
significant interest in medicinal chemistry and drug development. The document is structured to
provide researchers, scientists, and drug development professionals with a blend of
established data, field-proven experimental protocols, and computational methodologies. Key
sections are dedicated to the compound's molecular structure, physicochemical characteristics,
spectroscopic signature, and thermodynamic properties. Recognizing the scarcity of publicly
available experimental thermodynamic data, this guide presents a detailed protocol for in silico
prediction using Density Functional Theory (DFT). Furthermore, it explores the compound's
reactivity, synthetic utility, and its role as a versatile scaffold for biologically active agents.

Molecular Structure and Identification

2-Hydrazinyl-4-methylthiazole is a small heterocyclic molecule featuring a thiazole ring
substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position. The
presence of the nucleophilic hydrazinyl moiety makes it a valuable synthon for constructing
more complex molecular architectures.

Key ldentifiers:
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Molecular Formula: CaH7N3S[1][2]

Molecular Weight: 129.18 g/mol [1]

CAS Number: 78886-45-0 (Free Base)[1]

CAS Number: 14397-08-1 (Hydrochloride Salt)[3]

Caption: Molecular Structure of 2-Hydrazinyl-4-methylthiazole.

Physicochemical Properties

The physicochemical properties of 2-Hydrazinyl-4-methylthiazole and its common
hydrochloride salt are summarized below. These parameters are critical for predicting its
behavior in biological systems and for designing experimental conditions for its handling and

reaction.
Value
Property Value (Free Base) (Hydrochloride Source(s)
Salt)
Melting Point 102 °C 165 °C [1L.[3]
N , 253.4 +23.0°C _

Boiling Point ) Not Available [1]

(Predicted)
) 1.46 + 0.1 g/cm3 )

Density ) Not Available [1]
(Predicted)

LogP Not Available 2.31240 [3]

Polar Surface Area )
Not Available 79.18 A2 [3]

(PSA)

Hydrogen Bond

yered 2 3 [3]
Donors
Hydrogen Bond
yered 3 4 [3]
Acceptors
Rotatable Bonds 1 1 [3]
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The hydrochloride salt exhibits a significantly higher melting point, indicative of its crystalline
ionic nature. The LogP value suggests moderate lipophilicity, a key factor in its potential as a
drug candidate.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity
assessment of 2-Hydrazinyl-4-methylthiazole. While raw spectra are proprietary, the
expected spectral features are outlined below.

Expected Spectral Features

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl
protons (a singlet around 2.2-2.4 ppm), the thiazole ring proton (a singlet around 6.5-6.8
ppm), and exchangeable protons of the hydrazinyl group (broad signals).

e 13C NMR: The carbon NMR would display signals for the methyl carbon, the two sp? carbons
of the thiazole ring, and the carbon atom bonded to the sulfur and nitrogen atoms.

e Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the
hydrazinyl group (typically 3100-3400 cm~1), C=N stretching of the thiazole ring, and C-H
stretching from the methyl and aromatic moieties.[4]

e Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak
(M™*) corresponding to its molecular weight (129.18 m/z for the free base).[4]

Protocol: Spectroscopic Analysis of a Novel Thiazole
Derivative

This protocol outlines a self-validating system for the characterization of a synthesized batch of
2-Hydrazinyl-4-methylthiazole.

e Sample Preparation:

o Ensure the sample is dry and free of residual solvents.
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o For NMR, dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-ds or
CDCIls) containing a known internal standard like tetramethylsilane (TMS).

o For IR, prepare a KBr pellet or cast a thin film from a volatile solvent.

e NMR Spectroscopy:

[e]

Acquire *H and 3C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

o

Reference the spectra to the TMS signal at 0.00 ppm.

[¢]

Integrate the proton signals to confirm the ratio of protons in the molecule.

[¢]

Perform 2D NMR experiments (e.g., COSY, HSQC) if structural assignment is ambiguous.
e Mass Spectrometry:

o Utilize a high-resolution mass spectrometer (HRMS) to obtain the exact mass, confirming
the elemental composition.[4]

o Analyze the fragmentation pattern to further corroborate the structure.

» Data Validation:
o Compare the obtained spectral data with literature values or predicted spectra.
o Ensure the integration values in *H NMR match the expected proton count.

o The exact mass from HRMS should be within a 5 ppm error margin of the calculated
mass.

Thermodynamic Properties: A Computational
Approach

Experimental thermodynamic data such as enthalpy of formation (AH_f°), standard Gibbs free
energy (AG°®), and entropy (S°) for 2-Hydrazinyl-4-methylthiazole are not widely published.
Computational chemistry, particularly Density Functional Theory (DFT), provides a robust
framework for predicting these properties.[5]
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Step 1: Pre-processing
Draw 3D Structure of
2-Hydrazinyl-4-methylthiazole

Input Structure

/Step 2. DET Calculation\
y
Geometry Optimization
(e.g., B3LYP/6-31G¥)
Check Convergence
Verify Minimum Energy State
(No imaginary frequencies)

Optimized Geometry
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- J

Output File
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Extract Thermodynamic Data:
Enthalpy (H), Entropy (S),
Gibbs Free Energy (G)

Further Analysis
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Caption: Workflow for DFT-based Thermodynamic Property Calculation.

Protocol: In Silico Thermodynamic Analysis via DFT
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 Structure Preparation:

o Construct the 3D chemical structure of 2-Hydrazinyl-4-methylthiazole using molecular
modeling software (e.g., GaussView, Avogadro).

o Perform an initial molecular mechanics-based geometry optimization to obtain a
reasonable starting conformation.

e Geometry Optimization:

o Set up a DFT calculation using a computational chemistry package (e.g., Gaussian,
ORCA).

o Select a suitable level of theory. Acommon and reliable choice is the B3LYP functional
with a 6-31G(d,p) or larger basis set.[5]

o Run the optimization calculation to find the lowest energy conformation of the molecule in
the gas phase.

» Frequency Calculation:

o Using the optimized geometry from the previous step, perform a frequency calculation at
the same level of theory.

o Causality: This step is crucial for two reasons:

» |t confirms that the optimized structure is a true energy minimum (indicated by the
absence of imaginary frequencies).

» |t calculates the vibrational frequencies, which are essential for determining the zero-
point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

» Data Extraction and Analysis:

o From the output file of the frequency calculation, extract the key thermodynamic
guantities:

= Zero-point corrected electronic energy.
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» Enthalpy (H).
» Gibbs Free Energy (G).

= Entropy (S).

o These values provide a robust theoretical estimation of the molecule's stability and
thermodynamic behavior.

Reactivity and Synthetic Utility

The chemical reactivity of 2-Hydrazinyl-4-methylthiazole is dominated by its nucleophilic
hydrazinyl group. This functionality makes it a key intermediate in the synthesis of various
heterocyclic systems, particularly those with demonstrated biological activity.

A primary application is its condensation with aldehydes and ketones to form hydrazone
derivatives. These hydrazones can then be used in subsequent cyclization reactions or serve
as final target molecules.[6] This reaction is a cornerstone of combinatorial chemistry efforts
aimed at generating libraries of potential drug candidates.[7][8]

Caption: Representative Reaction: Hydrazone formation.
Protocol: Synthesis of a 2-(2-benzylidenehydrazinyl)-4-

methylthiazole Derivative

This protocol is a representative example of the synthetic utility of 2-Hydrazinyl-4-
methylthiazole.[6]

o Reaction Setup:

o In a round-bottom flask, dissolve 1.0 equivalent of 2-Hydrazinyl-4-methylthiazole in a
suitable solvent such as ethanol.

o Add 1.0-1.1 equivalents of the desired aldehyde (e.g., benzaldehyde).

o Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to protonate
the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack.
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¢ Reaction Execution:

o Heat the mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC). The formation of the less polar hydrazone product should be
evident.

o The reaction is typically complete within 1-4 hours.
o Workup and Purification:

o Once the reaction is complete, cool the mixture to room temperature or place it in an ice
bath to induce precipitation of the product.

o Collect the solid product by vacuum filtration and wash with cold ethanol to remove any
unreacted starting materials.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to
obtain the pure hydrazone derivative.

o Validation:

o Confirm the identity and purity of the product using the spectroscopic methods outlined in
Section 3 and by measuring its melting point.

Applications in Medicinal Chemistry

The 2-Hydrazinyl-4-methylthiazole scaffold is a privileged structure in medicinal chemistry. Its
derivatives have been explored for a wide range of therapeutic applications:

» Anticancer Agents: The thiazole ring is a component of several approved anticancer drugs.
Derivatives of 2-Hydrazinyl-4-methylthiazole have been synthesized and shown to exhibit
cytotoxic activity against various cancer cell lines, including colon and liver cancer cells.[7]

» Antidiabetic Agents: Certain hydrazinylthiazole derivatives have been investigated for their
potential to manage diabetes, demonstrating a-amylase inhibition, which can help control
post-prandial hyperglycemia.[4]
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» Other Biological Activities: The versatile structure has been incorporated into molecules with
antibacterial, antioxidant, and anti-inflammatory properties, making it a continuous focus of
drug discovery programs.[8]

Conclusion

2-Hydrazinyl-4-methylthiazole is a fundamentally important building block in modern organic
and medicinal chemistry. While its basic physicochemical properties are established, a
significant opportunity exists for the detailed experimental characterization of its
thermodynamic landscape. The computational protocols provided in this guide offer a reliable
pathway for researchers to bridge this knowledge gap. Its proven reactivity and the diverse
biological activities of its derivatives ensure that 2-Hydrazinyl-4-methylthiazole will remain a
valuable tool for scientists working at the interface of chemistry, biology, and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1595008#thermodynamic-and-physical-properties-of-
2-hydrazinyl-4-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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